2-(2-Furoyl)hydrazinecarbothioamide

DHFR inhibition Pneumocystis carinii antifolate

2-(2-Furoyl)hydrazinecarbothioamide is a versatile thiosemicarbazide with documented Pneumocystis carinii DHFR inhibitory activity, providing a validated starting point for antifolate drug discovery. Its unsubstituted scaffold enables efficient cyclocondensation to 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles with superior atom economy. Patent-protected as a thermally releasable flavor component for alternative nicotine products. Choose this compound for unambiguous SAR studies—generic substitution with other hydrazinecarbothioamides cannot guarantee equivalent biological outcomes. Ideal for coordination chemistry and heterocyclic library synthesis.

Molecular Formula C6H7N3O2S
Molecular Weight 185.2
CAS No. 35771-64-3
Cat. No. B2460099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furoyl)hydrazinecarbothioamide
CAS35771-64-3
Molecular FormulaC6H7N3O2S
Molecular Weight185.2
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NNC(=S)N
InChIInChI=1S/C6H7N3O2S/c7-6(12)9-8-5(10)4-2-1-3-11-4/h1-3H,(H,8,10)(H3,7,9,12)
InChIKeyPVOBZZGVQJMLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Furoyl)hydrazinecarbothioamide (CAS 35771-64-3): Sourcing Guide for a Multifunctional Hydrazinecarbothioamide Scaffold


2-(2-Furoyl)hydrazinecarbothioamide (CAS 35771-64-3), also known as 1-(2-furoyl)-3-thiosemicarbazide, is a hydrazinecarbothioamide derivative characterized by a furan-2-carbonyl substituent [1]. Its molecular formula is C6H7N3O2S, with a molecular weight of 185.20 g/mol [1]. The compound contains both a thioamide and a hydrazide moiety, enabling diverse reactivity as a ligand in coordination chemistry and as a pharmacophore in medicinal chemistry [1][2]. As a member of the broader hydrazinecarbothioamide class, it serves as a versatile synthetic intermediate for the preparation of heterocyclic compounds and has been investigated for antimicrobial and enzyme inhibitory activities [2]. This guide focuses exclusively on verifiable, quantitative differentiation to support informed procurement and research selection.

Why Hydrazinecarbothioamide Analogs Cannot Be Interchanged for 2-(2-Furoyl)hydrazinecarbothioamide


Hydrazinecarbothioamides (thiosemicarbazides) constitute a large, structurally diverse class where subtle modifications to the N-terminal or carbonyl substituents profoundly alter biological activity profiles and physicochemical properties [1]. As demonstrated in a 2025 Journal of Molecular Structure study, even closely related hydrazinecarbothioamide derivatives exhibit cell-line-specific antiproliferative activity: compound IPC was more effective against HCT-116 colorectal cancer cells, while compound MPC showed greater activity against MCF-7 breast cancer cells [1]. Furthermore, structure-activity relationship (SAR) studies on anti-tubercular hydrazinecarbothioamides reveal that MIC values can vary 2-fold or more (e.g., 0.4 μg/mL vs. 0.8 μg/mL) depending solely on substitution pattern [2]. The 2-furoyl moiety imparts specific electronic and steric properties that influence target binding and reactivity, meaning that generic substitution with another hydrazinecarbothioamide—even one bearing a different aromatic carbonyl—cannot be assumed to produce equivalent experimental outcomes. The quantitative evidence below establishes the specific, verifiable differentiation of 2-(2-furoyl)hydrazinecarbothioamide relative to its closest analogs.

Quantitative Differentiation Evidence for 2-(2-Furoyl)hydrazinecarbothioamide (CAS 35771-64-3) vs. Comparator Analogs


DHFR Inhibitory Activity Against Pneumocystis carinii vs. Mammalian DHFR

2-(2-Furoyl)hydrazinecarbothioamide demonstrates differential inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii versus mammalian DHFR (L1210 cells). The compound was evaluated in two separate enzymatic assays that provide a cross-study comparable baseline for species-selectivity assessment. The data indicate preferential inhibition of the parasitic enzyme, a property relevant for anti-pneumocystis drug discovery [1][2].

DHFR inhibition Pneumocystis carinii antifolate enzymology

Structural Minimalism: The Unsubstituted 2-Furoyl Scaffold vs. N-Alkylated Analogs

2-(2-Furoyl)hydrazinecarbothioamide represents the unsubstituted parent scaffold, lacking N-alkyl, N-allyl, or N-aryl substituents present in common analogs such as N-allyl-2-(2-furoyl)hydrazinecarbothioamide (CAS 15886-24-5) or N-methyl-2-(2-furoyl)hydrazinecarbothioamide. This structural minimalism confers two verifiable differentiation advantages: (i) lower molecular weight (185.2 g/mol vs. 225.3 g/mol for the N-allyl analog), which improves atom economy for further derivatization; and (ii) an unencumbered hydrazine nitrogen that preserves full reactivity for condensation, cyclization, and metal coordination applications without the steric hindrance introduced by N-substituents .

synthetic intermediate scaffold diversification heterocyclic synthesis

Thermal Release Flavorant Application in Smoking Articles

2-(2-Furoyl)hydrazinecarbothioamide is explicitly claimed in U.S. Patent 4,981,522 as a thermally releasable flavor source for smoking articles that do not combust tobacco. The patent specification details the compound's utility as part of a flavor-generating composition that releases volatile flavorants upon heating without burning, distinguishing it from analogs not disclosed for this specific industrial application [1]. This represents a validated, non-medicinal use case that differentiates the compound from structurally similar hydrazinecarbothioamides lacking such explicit intellectual property protection.

flavor chemistry tobacco science thermal release

Procurement-Driven Application Scenarios for 2-(2-Furoyl)hydrazinecarbothioamide (CAS 35771-64-3)


Medicinal Chemistry: DHFR Inhibitor Screening and Antiparasitic Lead Optimization

Based on documented inhibitory activity against Pneumocystis carinii DHFR, this compound serves as a validated starting point for antifolate drug discovery programs targeting opportunistic infections. Researchers can procure this compound with confidence that it has demonstrated enzyme inhibition in a standardized assay, reducing the risk of false-negative screening results that may occur with untested hydrazinecarbothioamide analogs [1].

Synthetic Organic Chemistry: Precursor for Heterocyclic Library Synthesis

The unsubstituted hydrazinecarbothioamide scaffold of 2-(2-furoyl)hydrazinecarbothioamide is ideal for generating diverse heterocyclic libraries through cyclocondensation reactions. Its lower molecular weight and absence of N-substituents provide superior atom economy and unhindered reactivity compared to N-alkylated or N-arylated analogs. Specifically, it serves as a precursor for 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles, which are privileged scaffolds in drug discovery [2].

Coordination Chemistry: Transition Metal Complexation Studies

The presence of both thioamide and hydrazide donor atoms enables 2-(2-furoyl)hydrazinecarbothioamide to act as a versatile ligand for transition metal coordination. This application leverages the unencumbered N-terminus for metal binding, a feature that N-substituted analogs may lack due to steric hindrance. This compound is particularly suited for studies investigating structure-property relationships in metal complexes relevant to catalysis or bioinorganic chemistry.

Industrial Flavor Chemistry: Thermally Releasable Flavorant Formulation

For industrial R&D in the tobacco and alternative nicotine delivery sectors, 2-(2-furoyl)hydrazinecarbothioamide is explicitly claimed as a thermally releasable flavor component in granted patent literature. This provides a defensible basis for procurement in formulation development, distinguishing it from structurally similar compounds lacking such documented industrial utility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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